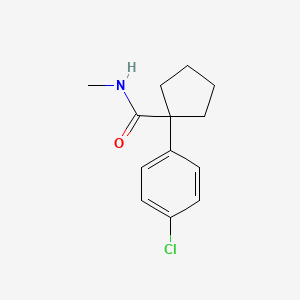
1-(4-chlorophenyl)-N-methylcyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-N-methylcyclopentane-1-carboxamide, also known as JWH-018, is a synthetic cannabinoid that has been used as a research chemical. It was first synthesized in 1995 by John W. Huffman at Clemson University. JWH-018 is one of the most commonly used synthetic cannabinoids due to its high potency and availability.
Mécanisme D'action
1-(4-chlorophenyl)-N-methylcyclopentane-1-carboxamide binds to the CB1 receptor in the brain, which is responsible for the psychoactive effects of cannabinoids. It activates the receptor, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the characteristic effects of cannabinoids, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-N-methylcyclopentane-1-carboxamide has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also affects the release of hormones such as cortisol and prolactin. 1-(4-chlorophenyl)-N-methylcyclopentane-1-carboxamide has been found to have both acute and chronic effects on the endocannabinoid system, including changes in CB1 receptor density and the expression of endocannabinoid enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-chlorophenyl)-N-methylcyclopentane-1-carboxamide in lab experiments include its high potency and availability. It has been extensively studied and its effects on the endocannabinoid system are well understood. However, the use of 1-(4-chlorophenyl)-N-methylcyclopentane-1-carboxamide in lab experiments is limited by its legal status in many countries. It is also important to note that 1-(4-chlorophenyl)-N-methylcyclopentane-1-carboxamide is a synthetic cannabinoid and may not accurately reflect the effects of natural cannabinoids.
Orientations Futures
Future research on 1-(4-chlorophenyl)-N-methylcyclopentane-1-carboxamide could focus on its potential therapeutic applications. It has been suggested that synthetic cannabinoids could be used to treat conditions such as chronic pain, nausea, and anxiety. However, further research is needed to fully understand the potential benefits and risks of using synthetic cannabinoids for medical purposes. Additionally, research could focus on the development of new synthetic cannabinoids with improved therapeutic properties and fewer side effects.
Méthodes De Synthèse
The synthesis of 1-(4-chlorophenyl)-N-methylcyclopentane-1-carboxamide involves the reaction of 1-pentyl-3-(4-chlorophenyl)acetyl chloride with N-methylcyclopentylamine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by column chromatography to obtain pure 1-(4-chlorophenyl)-N-methylcyclopentane-1-carboxamide.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-N-methylcyclopentane-1-carboxamide has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. It has been found to bind to the CB1 receptor with high affinity, which is responsible for the psychoactive effects of cannabinoids. 1-(4-chlorophenyl)-N-methylcyclopentane-1-carboxamide has also been used to study the effects of synthetic cannabinoids on behavior, memory, and addiction.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-N-methylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-15-12(16)13(8-2-3-9-13)10-4-6-11(14)7-5-10/h4-7H,2-3,8-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQRACXMASPDSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CCCC1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-methylcyclopentane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[benzenesulfonyl(methyl)amino]-N,N-diethylacetamide](/img/structure/B7510835.png)
![2-(2-Methylphenyl)-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7510836.png)



![1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(2-fluorophenyl)urea](/img/structure/B7510864.png)

![2-Cyclopent-2-en-1-yl-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7510872.png)


![Cyclohex-3-en-1-yl-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510895.png)

![(2,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510904.png)
![1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(4-methylphenyl)urea](/img/structure/B7510909.png)